3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The bromothiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost
Chemical Reactions Analysis
Types of Reactions
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophene derivatives.
Scientific Research Applications
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and bromothiophene moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties.
Thiophene derivatives: Compounds with thiophene rings, such as 3-bromothiophene, share the aromatic sulfur-containing ring structure.
Uniqueness
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of the bicyclic core and the bromothiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14BrNS |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChI Key |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
Origin of Product |
United States |
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